Superior DPP-4 Inhibitory Activity (IC50) of Optimized 4-Fluoropyrrolidine-2-carbonitrile Derivatives
An optimized derivative incorporating the 4-fluoropyrrolidine-2-carbonitrile core, compound 9l, demonstrates a 5-fold improvement in DPP-4 inhibitory potency (IC50 = 0.01 μM) compared to another analog from the same series, compound 8l (IC50 = 0.05 μM) [1]. This quantitative advantage underscores the impact of specific molecular modifications on the core scaffold, making derivatives of this core, like 9l, more potent starting points for lead optimization than less active analogs.
| Evidence Dimension | DPP-4 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Compound 9l: IC50 = 0.01 μM |
| Comparator Or Baseline | Compound 8l: IC50 = 0.05 μM |
| Quantified Difference | 5-fold lower IC50 (more potent) |
| Conditions | In vitro DPP-4 enzyme inhibition assay |
Why This Matters
This data demonstrates that specific derivatives of the 4-fluoropyrrolidine-2-carbonitrile scaffold can achieve significantly higher potency, guiding medicinal chemists to select the most promising lead series for further development.
- [1] Ji, X., Xia, C., Wang, J., Su, M., Zhang, L., Dong, T., ... & Liu, H. (2014). Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. European Journal of Medicinal Chemistry, 86, 242–256. View Source
